molecular formula C14H8F3NO B1450761 6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile CAS No. 1261806-91-0

6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile

Cat. No. B1450761
M. Wt: 263.21 g/mol
InChI Key: BNOUBSKECXAHSU-UHFFFAOYSA-N
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Description

The compound is a derivative of biphenyl, which is a type of aromatic hydrocarbon with two phenyl rings . It has a hydroxy group (-OH), a trifluoromethyl group (-CF3), and a carbonitrile group (-CN), attached to the biphenyl core. The trifluoromethyl group is a common substituent in organic chemistry and is known for its high electronegativity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two phenyl rings (biphenyl), with a hydroxy group, a trifluoromethyl group, and a carbonitrile group attached. The exact structure would depend on the positions of these substituents on the biphenyl core .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing trifluoromethyl and carbonitrile groups, and the electron-donating hydroxy group. These groups could potentially direct and influence various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the trifluoromethyl group is known to increase the acidity of neighboring protons . The exact properties would depend on the specific structure and arrangement of the groups .

Scientific Research Applications

Electrochemical Synthesis

Electrogenerated base-promoted synthesis has been utilized to create nanoparticles through a three-component condensation process. This methodology offers advantages such as high yields, atom economy, environmental friendliness, and no need for chromatographic separations, showcasing the compound's role in green chemistry and nanotechnology applications (Goodarzi & Mirza, 2020).

Synthesis of Trifluoromethylated Analogues

Trifluoromethylated analogues of dihydroorotic acid have been synthesized using derivatives of 6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile. These analogues are significant for their potential in creating bioactive compounds, highlighting the trifluoromethyl group's importance in medicinal chemistry (Sukach et al., 2015).

Advanced Organic Synthesis

In organic synthesis, derivatives of this compound have been used to synthesize GABA agonists through palladium-catalyzed regioselective arylation, demonstrating the compound's utility in creating neuroactive agents (Gauthier et al., 2005).

Reaction Mechanisms and Crystal Structure

Investigations into the reaction mechanisms and crystal structure determinations of certain derivatives have provided insights into the chemical behavior and structural properties of these compounds, essential for material science and chemical engineering applications (Liu et al., 2013).

Material Science Applications

Studies on liquid crystalline mixtures involving derivatives of 6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile have explored their phase transition and molecular polarizability, indicating potential applications in the development of new liquid crystal displays and optical materials (Shahina et al., 2016).

Novel Synthesis Methods

The compound and its derivatives have been involved in novel synthesis methods, such as aqueous, catalyst-free, and three-component syntheses, emphasizing the compound's versatility in facilitating eco-friendly and efficient organic synthesis processes (Yu et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As a general rule, compounds with trifluoromethyl groups should be handled carefully, as they can be potentially reactive .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. Trifluoromethylated compounds are of interest in various fields, including medicinal chemistry, due to their unique properties .

properties

IUPAC Name

4-hydroxy-3-[4-(trifluoromethyl)phenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c15-14(16,17)11-4-2-10(3-5-11)12-7-9(8-18)1-6-13(12)19/h1-7,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOUBSKECXAHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C#N)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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